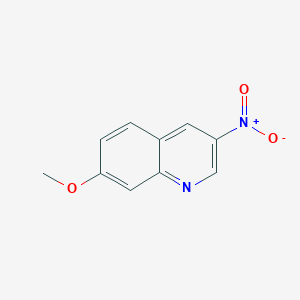

7-Methoxy-3-nitroquinoline

Description

7-Methoxy-3-nitroquinoline (CAS: 39977-95-2) is a heterocyclic aromatic compound with a quinoline backbone substituted by a methoxy group at position 7 and a nitro group at position 2. Its molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol . The methoxy group contributes electron-donating effects, while the nitro group is strongly electron-withdrawing, creating a polarized electronic structure.

Properties

CAS No. |

39977-95-2 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

7-methoxy-3-nitroquinoline |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-3-2-7-4-8(12(13)14)6-11-10(7)5-9/h2-6H,1H3 |

InChI Key |

HVGPUJMRYVXJMW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=C(C=C2C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6-Methoxy-3-nitroquinoline

Key Differences :

- Structure : The methoxy group is at position 6 instead of 7 .

- Properties : Positional isomerism affects electronic distribution. For example, the nitro group at position 3 in both compounds interacts differently with the methoxy group due to altered resonance effects.

- Applications: 6-Methoxy-3-nitroquinoline (CAS: 159454-73-6) has been discontinued in commercial catalogs, suggesting challenges in synthesis or stability compared to its 7-methoxy counterpart .

Derivatives with Additional Substituents

a) 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (CAS: 214476-09-2)

- Structure: Contains a chloro (Cl) group at position 4, ethoxy (OCH₂CH₃) at position 7, nitro (NO₂) at position 6, and a carbonitrile (CN) at position 3 .

- Properties : The chloro and carbonitrile groups enhance electrophilicity, making this compound reactive in nucleophilic substitution reactions. Its molecular weight (269.66 g/mol ) is higher due to additional substituents.

- Applications : Used in drug development for its versatility in forming covalent bonds with biological targets .

b) 7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6)

Functional Group Variants

a) 3-Amino-7-methoxyquinoline dihydrochloride (CAS: 1216228-63-5)

- Structure: Replaces the nitro group with an amino (NH₂) group, which is protonated as NH₃⁺ in the dihydrochloride salt .

- Properties: The amino group increases basicity and solubility in aqueous media, contrasting with the nitro group’s electron-withdrawing effects.

- Applications: Potential use in antimalarial or anticancer research due to improved bioavailability .

b) 7-Methoxy-3-nitroquinolin-4-ol (CAS: 628284-89-9)

Data Tables

Table 1: Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 7-Methoxy-3-nitroquinoline | 39977-95-2 | C₁₀H₈N₂O₃ | 204.18 | 7-OCH₃, 3-NO₂ |

| 6-Methoxy-3-nitroquinoline | 159454-73-6 | C₁₀H₈N₂O₃ | 204.18 | 6-OCH₃, 3-NO₂ |

| 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | 214476-09-2 | C₁₂H₈ClN₃O₃ | 269.66 | 4-Cl, 7-OCH₂CH₃, 6-NO₂, 3-CN |

| 7-Methoxy-8-nitroisoquinoline | 63485-75-6 | C₁₀H₈N₂O₃ | 204.18 | 7-OCH₃, 8-NO₂ (isoquinoline) |

Research Findings and Implications

- Synthetic Challenges: Positional isomers like 6-methoxy-3-nitroquinoline face discontinuation due to lower stability or yield , whereas 7-methoxy derivatives are more commonly synthesized.

- Biological Activity: Nitro groups enhance cytotoxicity but may require reduction to amino groups for prodrug activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.